4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
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Overview
Description
4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that belongs to the imidazopyridine class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride typically involves the cyclization of histamine with benzaldehyde, followed by Pictet-Spengler cyclization using a suitable aldehyde or ketone under basic conditions . The reaction conditions often include heating the mixture to reflux for several hours and then isolating the product by evaporation and drying under vacuum .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazopyridine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridine derivatives, which can be further utilized in the synthesis of pharmacologically active compounds .
Scientific Research Applications
4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is utilized in the production of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to these targets and modulating their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine: A closely related compound with similar structural features and applications.
Imidazo[4,5-c]pyridine derivatives: These compounds share the imidazopyridine core and exhibit similar chemical and biological properties.
Uniqueness
4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is unique due to its specific phenyl substitution, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound in the development of targeted therapeutic agents .
Properties
IUPAC Name |
4-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.2ClH/c1-2-4-9(5-3-1)11-12-10(6-7-13-11)14-8-15-12;;/h1-5,8,11,13H,6-7H2,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOKRGVCKJDLMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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